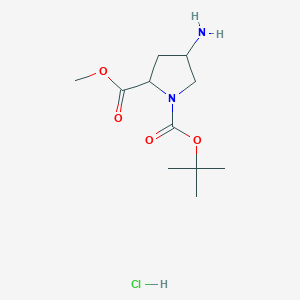

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

CAS No.: 1922671-53-1

Cat. No.: VC2670847

Molecular Formula: C11H21ClN2O4

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1922671-53-1 |

|---|---|

| Molecular Formula | C11H21ClN2O4 |

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H |

| Standard InChI Key | KFYCQKLSGMAVQH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl |

Introduction

Chemical Structure and Identity

Molecular Information

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride belongs to the class of pyrrolidine derivatives, characterized by a five-membered cyclic amine structure with specific functional groups. It features a protected 4-aminopyrrolidine scaffold, where the amino group at the 4-position and the carboxylic acid at the 2-position are chemically modified. The tert-butyl (Boc) protection on the pyrrolidine nitrogen and the methyl ester formation at the carboxylic acid provide selective reactivity, while the hydrochloride salt formation enhances stability and solubility characteristics .

The basic molecular information is summarized in Table 1:

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 280.75 g/mol |

| Structural Features | Pyrrolidine ring with 4-amino group, N-Boc protection, methyl ester, HCl salt |

| Parent Compound | 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |

Stereochemistry

The compound presents significant stereochemical diversity due to the two stereogenic centers at positions 2 and 4 of the pyrrolidine ring. Four distinct stereoisomers have been identified and characterized in the literature:

-

(2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (trans configuration)

-

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (cis configuration)

-

(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (cis configuration)

-

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (trans configuration)

Each stereoisomer possesses distinct physical and chemical properties, potentially leading to different biological activities and applications in synthetic chemistry. The stereochemical configurations significantly influence the spatial arrangement of functional groups, affecting reactivity patterns and molecular recognition in biological systems.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are crucial for handling, purification, and application development. The compound generally appears as an off-white solid with specific solubility characteristics . The main physical properties are summarized in Table 2:

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Color | Off-white | |

| Melting Point | Approximately 185°C | |

| Solubility | Soluble in CDCl₃, CD₃OD | |

| Stability | Requires storage under inert gas |

Chemical Reactivity

The compound's reactivity is largely determined by its functional groups. The presence of a protected amine group (as the hydrochloride salt) at the 4-position provides a nucleophilic site that can be utilized in various chemical transformations. The tert-butyloxycarbonyl (Boc) protection on the pyrrolidine nitrogen prevents unwanted reactions at this position during synthetic procedures, while the methyl ester offers a site for selective hydrolysis or transesterification .

The hydrochloride salt formation enhances stability and solubility in aqueous solutions compared to the free base form . This salt formation is particularly valuable for storage and handling purposes, as it reduces hygroscopicity and improves shelf-life. The compound's lipophilicity is influenced by the tert-butyl group, which can affect its permeability in biological systems and its behavior in chromatographic separations .

Synthesis Methods

Synthesis via Azide Reduction

One of the most documented synthetic routes for producing 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves the reduction of the corresponding azide precursor . This method typically employs catalytic hydrogenation using palladium on carbon as the catalyst in methanol as the solvent. The reaction proceeds under mild conditions and offers excellent yields.

A typical procedure involves:

-

Dissolving (2S,4R)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (500 mg, 1.85 mmol) in methanol (10 mL)

-

Adding palladium on carbon (10%, 120 mg) as catalyst

-

Stirring at room temperature under hydrogen atmosphere for 12 hours

-

Filtering the reaction mixture to remove the catalyst

-

Concentrating the filtrate to obtain the product (440 mg, 97% yield)

The high yield (97%) indicates the efficiency of this synthetic approach . The hydrochloride salt is typically formed by treating the free amine with hydrogen chloride in an appropriate solvent.

Alternative Synthesis Routes

Alternative synthetic pathways have been reported, including:

-

Hydrogenation using platinum on carbon instead of palladium on carbon, which can be advantageous for certain starting materials or reaction conditions

-

Modification of 4-hydroxyproline derivatives through selective functionalization and subsequent introduction of the amino group

These alternative routes may offer advantages in terms of starting material availability, stereochemical control, or scale-up potential.

Applications and Uses

Role in Peptide Synthesis

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride serves as a valuable building block in peptide synthesis, where controlled reactivity and stereochemical purity are crucial . The compound's utility stems from:

-

The protected amine group, which can be selectively deprotected and coupled with other amino acids

-

The preserved stereochemistry at positions 2 and 4, allowing for the precise construction of peptides with defined three-dimensional structures

-

The orthogonal protection strategy (Boc protection on the pyrrolidine nitrogen and methyl ester on the carboxylic acid), enabling selective deprotection and sequential peptide chain elongation

These characteristics make the compound particularly valuable for the synthesis of proline-containing peptides and peptidomimetics, which often exhibit interesting biological activities.

Pharmaceutical Applications

Beyond its role as a synthetic intermediate, some evidence suggests potential pharmaceutical applications for derivatives of this compound. According to one source, related compounds might function as prodrugs of thiamine, with potential effectiveness against cancer tissues and solid tumors . The compound has been reported to interact with cell factors that regulate cell growth, potentially inducing neuronal death in experimental models .

The molecule's structural features, including the ability to form intermolecular hydrogen bonds, influence its biological properties and pharmaceutical potential . Further research is needed to fully elucidate these biological activities and develop potential therapeutic applications.

Other Applications

Additional applications in organic synthesis include:

-

Serving as a building block for the construction of complex heterocyclic compounds

-

Functioning as a chiral auxiliary in asymmetric synthesis

-

Acting as a precursor for the preparation of specialized catalysts for organic transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume